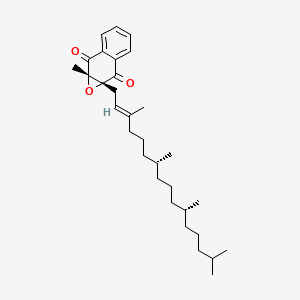

Vitamin K1 2,3-epoxide

描述

BenchChem offers high-quality Vitamin K1 2,3-epoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vitamin K1 2,3-epoxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(1aR,7aS)-7a-methyl-1a-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphtho[2,3-b]oxirene-2,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-,30-,31+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTXFBIHPWIDJQ-BTPXSFBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC[C@@H](C)CCC/C(=C/C[C@]12C(=O)C3=CC=CC=C3C(=O)[C@]1(O2)C)/C)CCCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Vitamin K1 2,3-epoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85955-78-8, 25486-55-9 |

Source

|

| Record name | Phytonadione epoxide, (E,2S,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085955788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,3-epoxyphytyl)menaquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTONADIONE EPOXIDE, (E,2S,3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6K17X9Y3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vitamin K1 2,3-epoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Enzymatic Conversion of Vitamin K1 to Vitamin K1 2,3-Epoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of Vitamin K1 to Vitamin K1 2,3-epoxide, a critical reaction in the Vitamin K cycle. The content covers the core molecular mechanisms, detailed experimental protocols, and quantitative data pertinent to this biological process.

Introduction

The enzymatic conversion of Vitamin K1 to Vitamin K1 2,3-epoxide is a key step in the Vitamin K cycle, a series of reactions essential for blood coagulation and bone metabolism.[1] This process is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX) and is tightly coupled to the post-translational modification of specific glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) on Vitamin K-dependent proteins (VKDPs).[2] The resulting Vitamin K1 2,3-epoxide is then recycled back to Vitamin K1 by the enzyme Vitamin K epoxide reductase (VKOR), the primary target of anticoagulant drugs like warfarin (B611796).[3][4] Understanding this enzymatic conversion is crucial for research in hemostasis, thrombosis, and the development of novel anticoagulant therapies.

The Vitamin K Cycle and the Role of VKORC1

The Vitamin K cycle is a vital metabolic pathway that occurs in the endoplasmic reticulum (ER). It ensures a continuous supply of the reduced form of Vitamin K, Vitamin K hydroquinone (B1673460) (KH2), which is an essential cofactor for GGCX.[2][5] The cycle involves the interplay of two key enzymes: GGCX and VKOR.[2]

The human genome encodes for two paralogs with epoxide reductase activity: VKORC1 and VKORC1-like 1 (VKORC1L1).[6] VKORC1 is the key enzyme in the canonical Vitamin K cycle, responsible for reducing Vitamin K epoxide back to Vitamin K quinone.[6] It is a small, 163-amino acid transmembrane protein located in the ER membrane.[6] The catalytic activity of VKORC1 relies on a CXXC active site motif.[6]

The anticoagulant drug warfarin exerts its effect by inhibiting VKORC1, thereby disrupting the Vitamin K cycle and leading to the production of under-carboxylated and inactive coagulation factors.[3][7]

Signaling Pathway: The Vitamin K Cycle

The following diagram illustrates the key steps in the Vitamin K cycle, highlighting the central role of the conversion of Vitamin K1 to its epoxide form and the subsequent reduction by VKORC1.

Caption: The Vitamin K Cycle in the Endoplasmic Reticulum.

Quantitative Data

This section presents key quantitative data related to the enzymatic activity of VKORC1 and its inhibition by warfarin.

Kinetic Parameters of VKORC1

The following table summarizes the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for VKORC1 from various studies. These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency.

| Species | Tissue/System | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Rat | Liver Microsomes | Vitamin K1 Epoxide | - | - | [8] |

| Rat (Wild Type) | Liver Microsomes | Vitamin K1 Epoxide | 3.1 ± 0.4 | 1460 ± 110 | [8] |

| Rat (Y139C Mutant) | Liver Microsomes | Vitamin K1 Epoxide | 4.9 ± 0.6 | 1340 ± 110 | [8] |

| Rat (Y139F Mutant) | Liver Microsomes | Vitamin K1 Epoxide | 6.2 ± 0.9 | 1150 ± 120 | [8] |

| Rat (L120Q Mutant) | Liver Microsomes | Vitamin K1 Epoxide | 10.2 ± 1.5 | 1310 ± 160 | [8] |

| Human | Recombinant in Pichia pastoris | Vitamin K1 Epoxide | 4.8 ± 0.7 | 4300 ± 300 | [9] |

Note: The experimental conditions, such as pH and temperature, can influence these values.

Warfarin Inhibition of VKORC1

The half-maximal inhibitory concentration (IC50) is a measure of the potency of warfarin in inhibiting VKORC1 activity. The Ki (inhibition constant) provides a more absolute measure of inhibitor binding.

| Species/System | Assay Type | Substrate | Warfarin IC50 | Warfarin Ki | Reference |

| Human VKORC1 | In vitro DTT-driven | Vitamin K1 Epoxide | Varies (µM to mM range) | - | [9][10] |

| Human VKORC1 | Cell-based | Vitamin K1 Epoxide | ~0.6 nM (at endogenous levels) | - | [1][11] |

| Human VKORC1-like (hVKORL) | In vitro (LMNG) | Vitamin K1 Epoxide | 120 nM | - | [12] |

| Human VKORC1 | In vitro (microsomes, GSH) | Vitamin K1 Epoxide | 52 nM | - | [13] |

| Rat Hepatic Microsomes | In vitro | Vitamin K1 Epoxide | 0.07 µM | - | [14] |

| Murine Hepatic Microsomes | In vitro | Vitamin K1 Epoxide | 0.17 µM | - | [14] |

Note: IC50 values are highly dependent on assay conditions, particularly the reducing agent used (e.g., DTT vs. GSH).[12][13] Cell-based assays often yield IC50 values in the nanomolar range, which is more consistent with the therapeutic concentrations of warfarin.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the enzymatic conversion of Vitamin K1 to Vitamin K1 2,3-epoxide.

In Vitro VKORC1 Activity Assay (DTT-driven)

This assay measures the activity of VKORC1 in microsomes using the artificial reducing agent dithiothreitol (B142953) (DTT).

Materials:

-

Microsomes containing VKORC1

-

HEPES buffer (200 mM, pH 7.4)

-

KCl (150 mM)

-

Dithiothreitol (DTT) (1 mM)

-

Vitamin K1 2,3-epoxide (in 1% Triton X-100)

-

HPLC system with a C18 reverse-phase column

Protocol:

-

Prepare a reaction mixture containing 200 mM HEPES buffer (pH 7.4), 150 mM KCl, and 1 g/L of total microsomal proteins.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the Vitamin K1 2,3-epoxide solution.

-

Incubate the reaction at 37°C for 30 minutes. The reaction should be linear within this time frame.[8]

-

Stop the reaction by adding 2 mL of isopropanol.

-

Extract the lipids by adding hexane, vortexing, and centrifuging to separate the phases.

-

Collect the upper hexane layer and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase (e.g., methanol).

-

Analyze the formation of Vitamin K1 quinone by HPLC.

Cell-based VKORC1 Activity Assay

This assay measures VKORC1 activity in a more physiologically relevant cellular context by quantifying the carboxylation of a reporter protein.[15][16]

Materials:

-

HEK293 cells co-transfected with a reporter gene (e.g., a chimeric FIXgla-Protein C) and the VKORC1 gene.[15]

-

Cell culture medium

-

Vitamin K1 2,3-epoxide (KO)

-

Warfarin (for inhibition studies)

-

ELISA kit for the reporter protein

Protocol:

-

Seed the transfected HEK293 cells in a multi-well plate and allow them to adhere.

-

Replace the medium with fresh medium containing a known concentration of Vitamin K1 2,3-epoxide (e.g., 5 µM).[15]

-

For inhibition studies, add varying concentrations of warfarin to the medium.

-

Incubate the cells for 24-48 hours.

-

Collect the cell culture medium.

-

Quantify the amount of carboxylated (active) reporter protein secreted into the medium using a specific ELISA. The level of carboxylation is directly proportional to the VKORC1 activity.

Quantification of Vitamin K1 and Vitamin K1 2,3-Epoxide by LC-MS/MS

This method provides highly sensitive and specific quantification of Vitamin K1 and its epoxide form in biological samples.[17][18]

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma, add an internal standard (e.g., deuterated Vitamin K1).

-

Denature the proteins by adding a suitable solvent (e.g., ethanol (B145695) or acetonitrile).

-

Extract the lipids with an organic solvent such as cyclohexane (B81311) or hexane.

-

Vortex and centrifuge to separate the phases.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

LC-MS/MS Conditions (Example):

-

Column: C18 reverse-phase column (e.g., Synergi Hydro-RP).[17]

-

Mobile Phase: A gradient of methanol (B129727) and isopropanol with a small amount of formic acid or ammonium (B1175870) formate.[17]

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[17]

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Vitamin K1, Vitamin K1 2,3-epoxide, and the internal standard.[17]

Mandatory Visualizations

Experimental Workflow for In Vitro VKORC1 Activity Assay

The following diagram outlines the general workflow for an in vitro VKORC1 activity assay.

Caption: Workflow for an in vitro VKORC1 activity assay.

Expression and Purification of Recombinant VKORC1

For detailed in vitro studies, the expression and purification of recombinant VKORC1 are often necessary.

Expression Systems

VKORC1 has been successfully expressed in various systems, including:

-

Insect cells (e.g., Spodoptera frugiperda Sf9 cells): This system is commonly used for producing membrane proteins and has been shown to yield active VKORC1.[6]

-

Yeast (e.g., Pichia pastoris): This is another effective system for expressing eukaryotic membrane proteins and has been used for VKORC1 production.[6]

Purification Strategy

A common strategy for purifying recombinant VKORC1 involves the following steps:

-

Tagging: The VKORC1 protein is typically engineered with an affinity tag (e.g., His-tag, FLAG-tag) to facilitate purification.

-

Solubilization: The ER membrane-bound VKORC1 is solubilized from the cell lysate using a mild detergent.

-

Affinity Chromatography: The solubilized protein is purified using a resin that specifically binds to the affinity tag.

-

Reconstitution: The purified VKORC1 is often reconstituted into liposomes or nanodiscs to maintain its activity, as it is a membrane protein.

Conclusion

The enzymatic conversion of Vitamin K1 to Vitamin K1 2,3-epoxide is a fundamental process with significant implications for human health. A thorough understanding of the enzyme responsible, VKORC1, its kinetics, and its inhibition by anticoagulants is essential for the development of new therapeutic strategies for thrombotic disorders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field. Continued research into the structure and function of VKORC1 will undoubtedly lead to further advancements in our understanding of the Vitamin K cycle and its role in health and disease.

References

- 1. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The catalytic mechanism of vitamin K epoxide reduction in a cellular environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin K epoxide reductase complex subunit 1 (VKORC1): the key protein of the vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Establishment of the Variation of Vitamin K Status According to Vkorc1 Point Mutations Using Rat Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. researchgate.net [researchgate.net]

- 15. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Localization of Vitamin K1 2,3-Epoxide Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract

The metabolism of Vitamin K1 2,3-epoxide is a critical component of the vitamin K cycle, essential for the post-translational modification of vitamin K-dependent proteins involved in blood coagulation, bone metabolism, and other vital physiological processes. Understanding the precise subcellular localization of the enzymes governing this pathway is paramount for elucidating their regulatory mechanisms and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the cellular compartments housing the key enzymes of vitamin K1 2,3-epoxide metabolism: γ-glutamyl carboxylase (GGCX) and vitamin K epoxide reductase (VKOR). The primary focus is on their well-established localization and function within the endoplasmic reticulum. Additionally, this guide explores the emerging role of mitochondria in vitamin K metabolism. Detailed experimental protocols for determining subcellular localization and quantitative data on enzyme activities are presented to serve as a valuable resource for researchers in the field.

Introduction to the Vitamin K Cycle

Vitamin K is a fat-soluble vitamin that functions as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1][2][3] GGCX catalyzes the post-translational conversion of specific glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) residues in a number of vitamin K-dependent proteins.[1][4] This carboxylation is crucial for the biological activity of these proteins, enabling them to bind calcium ions and interact with negatively charged phospholipid membranes.[1]

The vitamin K cycle is a series of enzymatic reactions that regenerate the active form of vitamin K, the hydroquinone (B1673460) (KH2), which is consumed during the carboxylation reaction.[5] In this process, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide.[5] For the cycle to continue, vitamin K 2,3-epoxide must be reduced back to vitamin K quinone, and subsequently to vitamin K hydroquinone. This critical reductive step is catalyzed by the enzyme vitamin K epoxide reductase (VKOR).[2][6]

Cellular Localization of Key Enzymes

The enzymes of the vitamin K cycle are integral membrane proteins, a characteristic dictated by the hydrophobic nature of their substrate, vitamin K.[2][7] Extensive research has localized the primary machinery of vitamin K1 2,3-epoxide metabolism to the endoplasmic reticulum.[1][2][3][7]

Endoplasmic Reticulum: The Hub of Vitamin K Metabolism

The endoplasmic reticulum (ER) is the principal site for the synthesis and modification of secretory and membrane proteins, making it the logical location for the post-translational modification of vitamin K-dependent proteins.[1] Both GGCX and VKOR are integral membrane proteins residing in the ER.[1][2][3]

-

γ-Glutamyl Carboxylase (GGCX): GGCX is a polytopic membrane protein that spans the ER membrane multiple times.[2][3] Its active site, responsible for both the carboxylation of glutamate residues and the epoxidation of vitamin K hydroquinone, is located in the lumen of the ER.[1][4] This luminal orientation allows it to act on newly synthesized vitamin K-dependent proteins as they transit through the secretory pathway.

-

Vitamin K Epoxide Reductase (VKOR): VKOR is also an integral membrane protein of the ER.[2][6][8] Its primary role is to reduce vitamin K 2,3-epoxide back to vitamin K quinone, a critical step in recycling vitamin K.[6] The active site of VKOR, containing a CXXC motif, is also situated in the ER lumen.[9] There has been some debate regarding the precise membrane topology of VKOR, with both three and four transmembrane domain models proposed. However, recent evidence strongly supports a four-transmembrane domain structure.[9][10] A paralog of VKORC1, named VKORC1L1, also exhibits VKOR activity and is localized to the ER.[11][12]

The Emerging Role of Mitochondria

While the core vitamin K cycle enzymes are located in the ER, there is growing evidence for a role of mitochondria in vitamin K metabolism. This primarily involves the catabolism of vitamin K and the function of certain forms of vitamin K as mitochondrial electron carriers. It has been observed that mitochondria can take up excess vitamin K1. The β-oxidation pathway, responsible for shortening the side chains of vitamin K, is a mitochondrial process.

Quantitative Data on Enzyme Activity

The following tables summarize available quantitative data on the activity of VKOR in various microsomal preparations. Microsomes are vesicles formed from the endoplasmic reticulum when cells are homogenized, and thus, enzyme activities measured in this fraction are representative of ER-localized enzymes.

Table 1: Kinetic Parameters of Vitamin K Epoxide Reductase Activity in Human Liver Microsomes

| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) |

| Vitamin K1 Epoxide | 14.7 ± 1.18 | 202.5 ± 9.11 | 13.8 |

| MK4 Epoxide | 2.15 ± 0.17 | 819.2 ± 22.0 | 381.0 |

| Data from Kawano et al., 2020.[13][14][15] The study demonstrates a significantly higher affinity and maximal reaction rate of human liver microsomal VKOR for menaquinone-4 (MK4) epoxide compared to vitamin K1 epoxide. |

Table 2: Maximal Velocity (Vmax) of VKORC1 Activity in Rat Tissue Microsomes

| Tissue | Vmax (pmol/mg protein/min) |

| Liver | 4.1-fold higher than L120Q mutant |

| Testis | Lower than liver |

| Kidney | Lower than testis |

| Lung | Lower than kidney |

| Data from Goulois et al., 2017.[16] This study highlights the liver as the primary site of VKOR activity in rats. |

Experimental Protocols

Determining the subcellular localization of enzymes like GGCX and VKOR relies on a combination of biochemical and cell biology techniques. The following are detailed methodologies for two key experimental approaches.

Subcellular Fractionation by Differential and Density Gradient Centrifugation

This method physically separates cellular organelles based on their size, shape, and density.

Objective: To isolate enriched fractions of endoplasmic reticulum (microsomes) and mitochondria to assay for enzyme activity.

Materials:

-

Cell culture or tissue sample

-

Homogenization buffer (e.g., 0.25 M sucrose (B13894), 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, protease inhibitor cocktail)

-

Sucrose solutions of varying molarity (e.g., 1.0 M, 1.3 M, 1.5 M, 2.0 M)

-

Dounce homogenizer or similar mechanical disruption device

-

Refrigerated centrifuge and ultracentrifuge with appropriate rotors

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell/Tissue Homogenization:

-

Harvest cells or finely mince tissue and wash with ice-cold PBS.

-

Resuspend the cell pellet or tissue in ice-cold homogenization buffer.

-

Homogenize the sample using a Dounce homogenizer with a tight-fitting pestle on ice until approximately 80-90% of cells are lysed (monitor by microscopy).

-

-

Differential Centrifugation:

-

Low-Speed Centrifugation: Centrifuge the homogenate at 700-1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Medium-Speed Centrifugation: Carefully collect the supernatant and centrifuge at 10,000-15,000 x g for 20 minutes at 4°C to pellet mitochondria. The resulting supernatant contains the microsomal fraction and cytosol.

-

High-Speed Centrifugation (Ultracentrifugation): Transfer the supernatant from the previous step to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes (ER vesicles). The supernatant is the cytosolic fraction.

-

-

Purification by Density Gradient Centrifugation (Optional but recommended for higher purity):

-

Resuspend the crude mitochondrial and microsomal pellets in homogenization buffer.

-

Prepare a discontinuous sucrose gradient by carefully layering decreasing concentrations of sucrose solutions in an ultracentrifuge tube (e.g., 2.0 M, 1.5 M, 1.3 M, 1.0 M).

-

Carefully layer the resuspended pellet onto the top of the sucrose gradient.

-

Centrifuge at a high speed (e.g., 100,000 - 150,000 x g) for 2-3 hours at 4°C.

-

Organelles will band at the interfaces of the sucrose layers according to their density. Mitochondria are denser than microsomes.

-

Carefully collect the distinct bands corresponding to the purified mitochondrial and microsomal fractions.

-

-

Analysis:

-

The protein concentration of each fraction should be determined using a standard protein assay (e.g., BCA or Bradford assay).

-

The purity of the fractions should be assessed by Western blotting using marker proteins for different organelles (e.g., Calnexin or PDI for ER, COX IV or VDAC for mitochondria, and GAPDH for cytosol).

-

Enzyme activity assays for VKOR and GGCX can then be performed on the isolated fractions to determine their specific activities.

-

Immunofluorescence Microscopy

This technique uses fluorescently labeled antibodies to visualize the location of a specific protein within a cell.

Objective: To visualize the colocalization of VKOR or GGCX with a known endoplasmic reticulum marker protein.

Materials:

-

Cells grown on sterile glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or saponin (B1150181) in PBS)

-

Blocking buffer (e.g., 1-5% bovine serum albumin or normal goat serum in PBS with 0.1% Tween-20)

-

Primary antibodies:

-

Rabbit anti-VKORC1 or Rabbit anti-GGCX

-

Mouse anti-Calnexin or Mouse anti-PDI (ER markers)

-

-

Secondary antibodies:

-

Goat anti-rabbit IgG conjugated to a green fluorophore (e.g., Alexa Fluor 488)

-

Goat anti-mouse IgG conjugated to a red fluorophore (e.g., Alexa Fluor 594)

-

-

Nuclear stain (e.g., DAPI or Hoechst)

-

Mounting medium with antifade reagent

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Culture and Fixation:

-

Grow cells to 50-70% confluency on sterile glass coverslips.

-

Gently wash the cells three times with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells by incubating with permeabilization buffer for 10-15 minutes at room temperature to allow antibodies to access intracellular antigens.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (anti-VKORC1/GGCX and anti-ER marker) to their optimal concentrations in blocking buffer.

-

Incubate the coverslips with the primary antibody solution in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorescently labeled secondary antibodies in blocking buffer.

-

Incubate the coverslips with the secondary antibody solution in a humidified chamber for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.

-

-

Nuclear Staining and Mounting:

-

Incubate the cells with a nuclear stain (e.g., DAPI) for 5-10 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using a drop of mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope.

-

Capture images in the respective channels for the nuclear stain (blue), the ER marker (red), and the protein of interest (green).

-

Merge the images to assess the degree of colocalization between the protein of interest and the ER marker. A yellow signal in the merged image indicates colocalization.

-

Visualization of Pathways and Workflows

The following diagrams illustrate the key metabolic pathway and experimental workflows described in this guide.

Caption: The Vitamin K Cycle in the Endoplasmic Reticulum.

Caption: Workflow for Subcellular Fractionation.

Caption: Immunofluorescence Staining Workflow.

Conclusion

The enzymatic machinery responsible for Vitamin K1 2,3-epoxide metabolism, namely γ-glutamyl carboxylase and vitamin K epoxide reductase, is predominantly localized to the endoplasmic reticulum. This subcellular compartmentalization is essential for the efficient post-translational modification of vitamin K-dependent proteins as they traverse the secretory pathway. While the ER remains the central hub for the vitamin K cycle, emerging evidence suggests a potential role for mitochondria, particularly in vitamin K catabolism. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate cellular biology of vitamin K metabolism and its implications for human health and disease.

References

- 1. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. γ-Glutamyl carboxylase mutations differentially affect the biological function of vitamin K–dependent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation and identification of protein γ-glutamyl carboxylation sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization and purification of the vitamin K1 2,3 epoxide reductases system from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vitamin K epoxide reductase prefers ER membrane-anchored thioredoxin-like redox partners - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiplexed measurement of variant abundance and activity reveals VKOR topology, active site and human variant impact - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VKORC1L1, An Enzyme Mediating the Effect of Vitamin K in Liver and Extrahepatic Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Vitamin K Epoxide Reductase Complex Subunit 1-Like 1 (VKORC1L1) Inhibition Induces a Proliferative and Pro-inflammatory Vascular Smooth Muscle Cell Phenotype [frontiersin.org]

- 13. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 14. researchgate.net [researchgate.net]

- 15. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 16. Establishment of the Variation of Vitamin K Status According to Vkorc1 Point Mutations Using Rat Models - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Historical Perspective of Vitamin K1 2,3-Epoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1 2,3-epoxide is a pivotal, yet often overlooked, metabolite in the intricate cyclic pathway of vitamin K metabolism. Its discovery in the early 1970s was a landmark achievement that fundamentally shifted the understanding of vitamin K's role beyond a simple nutrient to a critical co-factor in a dynamic enzymatic cycle. This technical guide provides an in-depth exploration of the discovery of Vitamin K1 2,3-epoxide, the key experiments that elucidated its structure and function, and the historical context that shaped our current understanding. This document is intended for researchers, scientists, and drug development professionals who require a detailed and technical understanding of this critical component of the vitamin K cycle.

The Historical Context: A Prelude to Discovery

The journey to understanding Vitamin K1 2,3-epoxide began with the initial discovery of vitamin K itself. In the late 1920s, the Danish biochemist Henrik Dam observed a hemorrhagic condition in chicks fed a cholesterol-free diet. He termed the unknown dietary factor responsible for blood coagulation the "Koagulations-Vitamin," or vitamin K. For his discovery, Dam, along with Edward Doisy, who elucidated the chemical structure of vitamin K, was awarded the Nobel Prize in Physiology or Medicine in 1943.

For several decades, the precise biochemical function of vitamin K remained elusive. A significant breakthrough came with the discovery of the vitamin K-dependent carboxylation of glutamate (B1630785) residues in prothrombin, a key blood clotting factor. This post-translational modification was found to be essential for the calcium-binding capacity of these proteins.

The advent of anticoagulant drugs, particularly the coumarin (B35378) derivatives like warfarin (B611796), provided a crucial tool for investigating the mechanism of vitamin K action. It was observed that warfarin induced a state of vitamin K deficiency, leading to the production of non-functional clotting factors. This observation led researchers to hypothesize that warfarin interfered with the metabolism of vitamin K.

The Seminal Discovery of Vitamin K1 2,3-Epoxide

The pivotal work that led to the identification of Vitamin K1 2,3-epoxide was conducted by Dr. John T. Matschiner and his colleagues in the late 1960s and early 1970s. Their research focused on understanding how warfarin exerted its anticoagulant effect by studying the metabolism of vitamin K in rats.

In a key study published in 1970, Matschiner's group administered radiolabeled vitamin K1 to both normal and warfarin-treated rats. They observed the accumulation of a more polar metabolite of vitamin K1 in the livers of the warfarin-treated animals. This finding suggested that warfarin was blocking the metabolic conversion of this particular metabolite.

Subsequent research by Bell and Matschiner, published in Nature in 1972, provided further evidence for the role of this metabolite.[1] They proposed that this "oxide" of vitamin K was a key intermediate in the vitamin K cycle and that its reduction back to vitamin K was the step inhibited by warfarin.

The definitive identification of this metabolite as Vitamin K1 2,3-epoxide was detailed in a 1974 paper by Willingham and Matschiner in the Biochemical Journal. Through a series of meticulous experiments, they isolated and characterized the compound, confirming its structure as the 2,3-epoxide of phylloquinone.

Experimental Protocols: Unraveling the Epoxide

The identification and characterization of Vitamin K1 2,3-epoxide relied on a combination of in vivo animal studies and in vitro biochemical assays. The following sections detail the key experimental protocols employed during this seminal period.

In Vivo Animal Studies for Metabolite Isolation

The initial discovery of the epoxide was made possible through carefully designed animal experiments.

Experimental Protocol: Isolation of Vitamin K1 Metabolites from Rat Liver

-

Animal Model: Male Sprague-Dawley rats were used. To study the effect of anticoagulants, one group of rats was treated with warfarin.

-

Radiolabeling: Tritiated vitamin K1 ([³H]phylloquinone) was administered to the rats to trace its metabolic fate.

-

Tissue Harvesting: At specified time points after administration, the rats were euthanized, and their livers were excised and immediately frozen.

-

Lipid Extraction: The livers were homogenized, and total lipids were extracted using a solvent system such as chloroform-methanol.

-

Chromatographic Separation: The lipid extract was then subjected to thin-layer chromatography (TLC) to separate the different vitamin K metabolites based on their polarity.

Analytical Techniques for Structural Elucidation

Once the unknown metabolite was isolated, a combination of analytical techniques was used to determine its chemical structure.

Table 1: Analytical Techniques Used for the Identification of Vitamin K1 2,3-Epoxide

| Technique | Purpose | Key Findings from Early Studies |

| Thin-Layer Chromatography (TLC) | Separation of vitamin K and its metabolites. | The epoxide was found to be more polar than vitamin K1, resulting in a lower Rf value on silica (B1680970) gel plates. |

| Ultraviolet (UV) Spectroscopy | To determine the absorption spectrum of the isolated compound. | The UV spectrum of the epoxide showed a characteristic shift in the absorption maximum compared to vitamin K1, with a peak around 227 nm.[2] |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the metabolite. | The mass spectrum confirmed the addition of an oxygen atom to the vitamin K1 molecule. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed information about the chemical environment of the atoms in the molecule. | NMR data was crucial in confirming the position of the epoxide group at the 2,3-position of the naphthoquinone ring. |

In Vitro Assay for Vitamin K1 2,3-Epoxide Reductase (VKOR)

The discovery of the epoxide led to the identification of the enzyme responsible for its recycling: Vitamin K1 2,3-epoxide reductase (VKOR). The development of an in vitro assay for VKOR was critical for studying its activity and inhibition by warfarin. The most widely used method during this period was the dithiothreitol (B142953) (DTT)-driven assay.

Experimental Protocol: DTT-Driven Vitamin K1 2,3-Epoxide Reductase Assay

-

Enzyme Source: Liver microsomes were prepared from rats. Microsomes are vesicles of endoplasmic reticulum and contain the membrane-bound VKOR enzyme.

-

Substrate: Synthetic Vitamin K1 2,3-epoxide was used as the substrate.

-

Reductant: Dithiothreitol (DTT) was used as an artificial electron donor to drive the reduction of the epoxide.

-

Incubation: The reaction mixture, containing liver microsomes, Vitamin K1 2,3-epoxide, and DTT in a suitable buffer (e.g., Tris-HCl), was incubated at 37°C.

-

Reaction Termination and Extraction: The reaction was stopped, and the lipids, including the remaining epoxide and the product (vitamin K1), were extracted.

-

Quantification: The amounts of Vitamin K1 2,3-epoxide and vitamin K1 were quantified using High-Performance Liquid Chromatography (HPLC).

Quantitative Data from Early Investigations

The early studies on Vitamin K1 2,3-epoxide provided the first quantitative data on its accumulation in the presence of warfarin and the kinetics of its enzymatic reduction.

Table 2: Hepatic Concentrations of Vitamin K1 and Vitamin K1 2,3-Epoxide in Rats

| Treatment Group | Vitamin K1 (nmol/g liver) | Vitamin K1 2,3-Epoxide (nmol/g liver) |

| Control | ~1.5 | < 0.1 |

| Warfarin-treated | ~0.5 | ~2.0 |

Note: These are representative values from early studies and can vary depending on the specific experimental conditions.

Table 3: Early Kinetic Parameters for Microsomal Vitamin K1 2,3-Epoxide Reductase

| Parameter | Value |

| Apparent Km for Vitamin K1 2,3-epoxide | ~10-20 µM |

| Apparent Km for DTT | ~1-2 mM |

| Optimal pH | ~7.4 - 7.8 |

Visualizing the Discovery and Metabolic Cycle

The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflow for the discovery of Vitamin K1 2,3-epoxide and its central role in the vitamin K cycle.

Caption: Experimental workflow for the discovery of Vitamin K1 2,3-epoxide.

Caption: The Vitamin K cycle showing the central role of Vitamin K1 2,3-epoxide.

Conclusion and Future Perspectives

The discovery of Vitamin K1 2,3-epoxide was a pivotal moment in nutritional biochemistry and pharmacology. It transformed the understanding of vitamin K from a static nutrient to a dynamic coenzyme participating in a critical metabolic cycle. The elucidation of this cycle and the role of the epoxide provided the molecular basis for the action of warfarin and other coumarin anticoagulants, paving the way for decades of research in thrombosis and hemostasis.

For researchers and drug development professionals today, a deep understanding of the history and the experimental foundations of this discovery is invaluable. It provides context for current research into novel anticoagulants that target the vitamin K cycle, as well as for studies exploring the expanding roles of vitamin K in bone health, cardiovascular function, and beyond. The methodologies developed to study Vitamin K1 2,3-epoxide and its reductase have evolved, with modern techniques like LC-MS/MS offering far greater sensitivity and specificity. However, the fundamental principles established by Matschiner and his contemporaries remain the bedrock of our knowledge in this field. Future research will undoubtedly continue to build upon this historical foundation, further unraveling the complexities of vitamin K metabolism and its profound impact on human health.

References

The Pivotal Role of Vitamin K1 2,3-Epoxide in Prothrombin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of Vitamin K1 2,3-epoxide in the synthesis of prothrombin and other vitamin K-dependent proteins. The intricate process, known as the Vitamin K cycle, is a critical post-translational modification pathway essential for hemostasis. This document details the enzymatic reactions, presents quantitative data, outlines experimental protocols, and provides visual representations of the core mechanisms.

Introduction: The Vitamin K Cycle and Prothrombin Activation

Prothrombin (Factor II) is a key zymogen in the coagulation cascade, and its activation is dependent on a crucial post-translational modification: the γ-carboxylation of specific glutamic acid (Glu) residues to form γ-carboxyglutamic acid (Gla) residues.[1][2] This carboxylation is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX) and is energetically coupled to the oxidation of vitamin K hydroquinone (B1673460) (KH2) to vitamin K 2,3-epoxide (KO).[3][4] The Gla residues are essential for calcium binding, which in turn allows prothrombin to bind to negatively charged phospholipid surfaces at the site of injury, a critical step for its conversion to the active enzyme, thrombin.[5]

The regeneration of vitamin K hydroquinone from vitamin K 2,3-epoxide is a vital part of this cycle, ensuring a continuous supply of the reduced cofactor for the GGCX-mediated reaction. This reduction is catalyzed by the enzyme vitamin K epoxide reductase (VKOR).[6][7] The entire process, known as the Vitamin K cycle, occurs primarily in the endoplasmic reticulum of liver cells.[8][9]

Core Signaling Pathway: The Vitamin K Cycle

The Vitamin K cycle is a cyclic metabolic pathway that facilitates the continuous carboxylation of vitamin K-dependent proteins.

Caption: The Vitamin K Cycle in the Endoplasmic Reticulum.

Enzymatic Reactions and Key Players

γ-Glutamyl Carboxylase (GGCX)

GGCX is an integral membrane protein located in the endoplasmic reticulum that catalyzes the pivotal carboxylation reaction.[4] It utilizes the energy from the oxidation of vitamin K hydroquinone to drive the addition of a carboxyl group to the γ-carbon of glutamic acid residues on precursor proteins like prothrombin.[1][10] This reaction requires oxygen and carbon dioxide as co-substrates.[4]

Vitamin K Epoxide Reductase (VKORC1)

VKORC1 is another integral membrane protein of the endoplasmic reticulum responsible for the two-step reduction of vitamin K 2,3-epoxide back to the active hydroquinone form.[7][11] It first reduces the epoxide to vitamin K quinone, which is then further reduced to vitamin K hydroquinone.[5][12] This enzyme is the target of anticoagulant drugs like warfarin.[11][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and reactions in the Vitamin K cycle.

Table 1: Michaelis-Menten Constants (Km) for GGCX Substrates

| Substrate | Km (μM) | Source |

| Synthetic Peptide (FLEEL) | ~2200 | [14] |

| 28-residue proprothrombin peptide | 3.6 | [14] |

| 28-residue proprothrombin peptide (F-16A) | 200 | [14] |

Table 2: Affinity of GGCX for Propeptides of Vitamin K-Dependent Proteins

| Propeptide | Dissociation Constant (Kd) | Relative Carboxylation Efficiency | Source |

| Factor X | ~1 nM | High (can result in uncarboxylated protein) | [15] |

| Factor IX | ~5 nM | Optimal | [15] |

| Protein C | ~20 nM | Low to Moderate | [15] |

Table 3: Effect of Warfarin on VKORC1 Activity and Prothrombin Synthesis

| Parameter | Condition | Observation | Source |

| Intracellular Preprothrombin | Addition of Phylloquinone (100 ng/ml) | Reduced to 50% within 1 hr | [16] |

| Mature Prothrombin in Medium | Addition of Phylloquinone (100 ng/ml) | Biphasic appearance (0-6 hr and 18-24 hr) | [16] |

| Factor X Carboxylation | Warfarin Treatment (rats) | 20-fold increase in 14C γ-carboxylation | [17] |

| fIX Carboxylation Inhibition | 50 nM Warfarin (in cells with r-wt VKORC1) | 2.5-fold inhibition (with K substrate) | [12] |

| fIX Carboxylation Inhibition | 50 nM Warfarin (in cells with r-wt VKORC1) | 70-fold decrease (with KO substrate) | [12] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

Radiometric Assay for GGCX Activity

This assay quantifies the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into a synthetic peptide substrate.[18]

Workflow Diagram:

Caption: Workflow for the radiometric GGCX activity assay.

Materials:

-

GGCX-containing microsomal preparation

-

Peptide substrate (e.g., FLEEL)

-

Propeptide (e.g., from Factor X)

-

Reduced Vitamin K (KH₂)

-

NaH¹⁴CO₃

-

Reaction Buffer (e.g., 50 mM MOPS, pH 7.4)

-

Dithiothreitol (DTT)

-

CHAPS

-

Phosphatidylcholine

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail and counter[18]

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, DTT, CHAPS, phosphatidylcholine, KH₂, propeptide, and the peptide substrate.[18]

-

Initiate the reaction by adding the GGCX-containing microsomal preparation to the mixture.[18]

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction by adding TCA to precipitate the peptide substrate.[18]

-

Wash the precipitate to remove unincorporated NaH¹⁴CO₃.

-

Quantify the incorporated radioactivity using a scintillation counter.[18]

HPLC-Based Fluorescence Assay for GGCX Activity

This method measures the separation and quantification of a fluorescently labeled carboxylated peptide from its uncarboxylated form.[18]

Protocol:

-

Prepare a reaction mixture containing reaction buffer, DTT, KH₂, and a fluorescently labeled peptide substrate.[18]

-

Initiate the reaction by adding the GGCX-containing microsomal preparation.

-

Incubate at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a quenching solution).[18]

-

Inject the reaction mixture into an HPLC system.

-

Separate the carboxylated and uncarboxylated peptides using a suitable solvent gradient (e.g., acetonitrile (B52724) and water with trifluoroacetic acid).[18]

-

Quantify the fluorescent peaks corresponding to the carboxylated and uncarboxylated peptides.

Cell-Based ELISA for Carboxylation Activity

This assay measures the level of a specific carboxylated reporter protein secreted from cells.[1][18][19]

Experimental Workflow:

Caption: Workflow for a cell-based ELISA to measure carboxylation.

Protocol:

-

Transfect a suitable cell line (e.g., HEK293) with a construct encoding a reporter protein containing a Gla domain (e.g., a Factor IX-Protein C chimera).[1][15]

-

Culture the transfected cells in a complete medium containing a known concentration of vitamin K or a VKORC1 inhibitor like warfarin.[20]

-

After a specific incubation period, collect the cell culture medium.

-

Perform an ELISA using a primary antibody that specifically recognizes the carboxylated Gla domain of the reporter protein.[1][20]

-

Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a suitable substrate to quantify the amount of carboxylated reporter protein.

Conclusion and Future Directions

The intricate interplay between GGCX and VKORC1, fueled by the Vitamin K cycle, is fundamental to the synthesis of functional prothrombin and other coagulation factors. The central role of vitamin K1 2,3-epoxide lies in its continuous regeneration to the active hydroquinone form, a process that is indispensable for the carboxylation reaction. Understanding the kinetics, regulation, and inhibition of this pathway is paramount for the development of novel anticoagulants and therapies for bleeding disorders. Future research should focus on the high-resolution structural elucidation of the GGCX and VKORC1 complexes to provide deeper insights into their mechanisms of action and to facilitate structure-based drug design.

References

- 1. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Vitamin K epoxide reductase prefers ER membrane-anchored thioredoxin-like redox partners - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The catalytic mechanism of vitamin K epoxide reduction in a cellular environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. VKORC1 gene: MedlinePlus Genetics [medlineplus.gov]

- 10. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vitamin K-dependent carboxylation. A synthetic peptide based upon the gamma-carboxylation recognition site sequence of the prothrombin propeptide is an active substrate for the carboxylase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vitamin K-dependent synthesis and modification of precursor prothrombin in cultured H-35 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Early processing of prothrombin and factor X by the vitamin K-dependent carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Multiplexed measurement of variant abundance and activity reveals VKOR topology, active site and human variant impact - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]

The Keystone of Coagulation: An In-depth Technical Guide to the Physiological Significance of Vitamin K1 to Epoxide Conversion

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of vitamin K1 to its 2,3-epoxide form is a pivotal event within the vitamin K cycle, a fundamental biochemical pathway essential for life. This conversion is inextricably linked to the post-translational modification of a specific set of proteins, rendering them biologically active. This technical guide provides a comprehensive exploration of the physiological significance of this process, detailing the enzymatic machinery, the functional consequences of protein carboxylation, and the clinical implications of its disruption. The intricate interplay between vitamin K1, γ-glutamyl carboxylase (GGCX), and vitamin K epoxide reductase (VKOR) is dissected, providing a molecular basis for understanding hemostasis, bone metabolism, and vascular health. This document consolidates quantitative kinetic data, detailed experimental protocols, and visual representations of the underlying pathways to serve as a critical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction: The Vitamin K Cycle - A Symphony of Reduction and Oxidation

Vitamin K, a group of fat-soluble vitamins, is indispensable for the synthesis of functional vitamin K-dependent proteins (VKDPs).[1] The primary dietary form, vitamin K1 (phylloquinone), undergoes a cyclic series of enzymatic reactions within the endoplasmic reticulum, collectively known as the vitamin K cycle.[2] This cycle's central purpose is to regenerate the active, reduced form of vitamin K, vitamin K hydroquinone (B1673460) (KH2), which serves as a crucial cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[3][4]

The conversion of vitamin K1 to vitamin K1 2,3-epoxide is not a standalone reaction but is mechanistically coupled to the carboxylation of specific glutamate (B1630785) (Glu) residues on VKDPs to form γ-carboxyglutamate (Gla) residues.[4][5] This carboxylation is the key to the biological activity of these proteins. The resulting vitamin K epoxide is then recycled back to vitamin K quinone and subsequently to KH2 by the enzyme vitamin K epoxide reductase (VKOR), thus completing the cycle.[4][6] The efficiency of this cycle ensures that a small dietary intake of vitamin K can be reused multiple times, highlighting its physiological importance.

The Core Reaction: Gamma-Glutamyl Carboxylation and Vitamin K1 Epoxidation

The physiological significance of the conversion of vitamin K1 to its epoxide lies in its direct coupling with the γ-glutamylation of VKDPs. This post-translational modification is catalyzed by GGCX, an integral membrane protein of the endoplasmic reticulum.[5][7]

The reaction mechanism involves the oxidation of vitamin K hydroquinone (KH2) by GGCX, which provides the energy necessary to abstract a proton from the γ-carbon of a glutamate residue within the VKDP substrate.[7] This creates a carbanion that then attacks a molecule of carbon dioxide, resulting in the formation of a Gla residue.[5] Concurrently, KH2 is converted to vitamin K 2,3-epoxide.[5][7]

This modification is critical as the newly formed Gla residues are excellent chelators of calcium ions. The binding of calcium induces a conformational change in the VKDPs, enabling them to interact with negatively charged phospholipid membranes, a prerequisite for their biological function.[8]

Key Enzymatic Players

Gamma-Glutamyl Carboxylase (GGCX)

GGCX is the central enzyme that directly links vitamin K1 epoxidation to protein activation. It recognizes specific propeptide sequences on the N-terminus of VKDP precursors, which directs the enzyme to the appropriate glutamate residues for carboxylation.[5] The affinity of GGCX for different propeptides varies, which may contribute to the differential carboxylation of various VKDPs.[9]

Vitamin K Epoxide Reductase (VKORC1)

VKORC1 is another integral membrane protein of the endoplasmic reticulum and is the rate-limiting enzyme in the vitamin K cycle.[10] Its primary role is to reduce vitamin K 2,3-epoxide back to vitamin K quinone, a critical step in regenerating the active form of the vitamin.[4][6] VKORC1 is the pharmacological target of coumarin (B35378) anticoagulants such as warfarin.[6][11]

Physiological Significance: The Roles of Vitamin K-Dependent Proteins

The carboxylation of VKDPs, driven by the vitamin K1 to epoxide conversion, is essential for a multitude of physiological processes:

-

Blood Coagulation: The most well-characterized function of vitamin K is its role in hemostasis. The coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C, S, and Z, are all VKDPs.[8][12] Their carboxylation is necessary for their activation and participation in the coagulation cascade, ensuring a balanced control of blood clotting.[8]

-

Bone Metabolism: Osteocalcin, a VKDP synthesized by osteoblasts, plays a role in bone mineralization. Its carboxylation is required for its proper function in bone matrix organization.[1]

-

Vascular Health: Matrix Gla Protein (MGP), another VKDP, is a potent inhibitor of vascular calcification.[1] Carboxylation of MGP is crucial for its ability to prevent the deposition of calcium in soft tissues like arteries.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes of the vitamin K cycle. It is important to note that kinetic parameters can vary significantly based on the experimental conditions, such as the source of the enzyme, the nature of the substrate (peptide vs. full-length protein), and the in vitro assay system used.

Table 1: Kinetic Parameters of Vitamin K Epoxide Reductase (VKOR)

| Organism | Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Source |

| Rat (Liver) | Vitamin K1 Epoxide | 3.6 ± 0.4 | 133 ± 6 | [3] |

| Rat (Kidney) | Vitamin K1 Epoxide | 4.1 ± 1.0 | 18 ± 2 | [3] |

| Rat (Testis) | Vitamin K1 Epoxide | 4.8 ± 0.8 | 39 ± 3 | [3] |

| Rat (Lung) | Vitamin K1 Epoxide | 3.9 ± 1.1 | 12 ± 1 | [3] |

Table 2: Inhibition of Human VKORC1 by Warfarin

| Assay Type | Reductant | IC50 | Source |

| Cell-based (HEK 293T) | Endogenous | 24.7 nM (Wild-type) | [6] |

| Cell-based (HEK 293T) | Endogenous | 136.4 nM (Val29Leu variant) | [6] |

| Cell-based (HEK 293T) | Endogenous | 152.0 nM (Val45Ala variant) | [6] |

| Cell-based (HEK 293T) | Endogenous | 1226.4 nM (Leu128Arg variant) | [6] |

| In vitro (microsomal) | DTT | 2.4 ± 0.76 µM | [8] |

| In vitro (microsomal) | GSH | 52 ± 12 nM | [8] |

| In vitro (microsomal) | GSH/GSSG | 82 ± 7 nM | [8] |

Table 3: Kinetic Parameters of Human Gamma-Glutamyl Carboxylase (GGCX)

| Substrate Type | Km | Source |

| Synthetic Peptide (e.g., FLEEL) | Millimolar range | [8] |

| Propeptide-containing peptides | Significantly lower than synthetic peptides | [5] |

Note: Specific Km and Vmax values for human GGCX with its native protein substrates are not consistently reported in the literature due to the complexity of the assay system.

Experimental Protocols

In Vitro Vitamin K Epoxide Reductase (VKOR) Activity Assay

This protocol outlines a common method for measuring VKOR activity in vitro using microsomal preparations.

Principle: The assay measures the conversion of vitamin K epoxide to vitamin K by VKOR in the presence of a reducing agent, typically dithiothreitol (B142953) (DTT). The product, vitamin K, is then quantified by high-performance liquid chromatography (HPLC).

Materials:

-

Microsomal preparation from a source expressing VKOR (e.g., liver tissue, transfected cells)

-

Vitamin K1 2,3-epoxide

-

Dithiothreitol (DTT) or Glutathione (GSH)

-

Reaction buffer (e.g., HEPES or Tris-HCl buffer, pH 7.4, containing KCl)

-

Quenching solution (e.g., isopropanol/hexane (B92381) mixture)

-

HPLC system with a reverse-phase column and a UV or fluorescence detector

Procedure:

-

Prepare the reaction mixture containing the reaction buffer and the desired concentration of DTT or GSH.

-

Add the microsomal preparation to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding vitamin K epoxide.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution and vortexing.

-

Centrifuge to separate the phases and collect the upper organic layer containing the lipids.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the residue in the HPLC mobile phase.

-

Inject the sample into the HPLC system to separate and quantify vitamin K and any remaining vitamin K epoxide.

-

Calculate the enzyme activity based on the rate of vitamin K formation.

Cell-Based Gamma-Glutamyl Carboxylase (GGCX) Activity Assay

This protocol describes a cell-based reporter assay to assess GGCX activity in a more physiologically relevant context.

Principle: This assay utilizes a reporter protein, typically a fusion protein containing the propeptide and Gla domain of a VKDP (e.g., Factor IX), stably expressed in a mammalian cell line (e.g., HEK293). The extent of carboxylation of the secreted reporter protein is measured by an enzyme-linked immunosorbent assay (ELISA), which reflects the intracellular GGCX activity.

Materials:

-

Mammalian cell line (e.g., HEK293) stably expressing a VKDP reporter protein.

-

Cell culture medium and supplements.

-

Vitamin K1.

-

Antibodies: one specific for the carboxylated Gla domain of the reporter protein and another that recognizes the total reporter protein irrespective of its carboxylation state.

-

ELISA plates, reagents, and a plate reader.

Procedure:

-

Culture the reporter cells in the presence of a known concentration of vitamin K1 for a specified period (e.g., 24-48 hours).

-

Collect the cell culture medium containing the secreted reporter protein.

-

Perform two separate ELISAs on the collected medium:

-

Carboxylated Reporter ELISA: Use the antibody specific for the Gla-containing form to capture and detect the carboxylated reporter.

-

Total Reporter ELISA: Use the antibody that recognizes the total reporter protein to capture and detect all secreted reporter protein.

-

-

Develop the ELISAs and measure the absorbance.

-

Calculate the carboxylation efficiency as the ratio of the concentration of the carboxylated reporter to the total reporter protein.[1][3]

HPLC Method for Quantification of Vitamin K1 and its Metabolites

This protocol provides a general outline for the quantitative analysis of vitamin K1 and its epoxide metabolite in biological samples.

Principle: The method involves the extraction of vitamin K and its metabolites from a biological matrix, followed by separation and quantification using reverse-phase HPLC coupled with fluorescence or mass spectrometry detection.

Materials:

-

Biological sample (e.g., plasma, serum, tissue homogenate).

-

Internal standard (e.g., a deuterated analog of vitamin K1).

-

Protein precipitation and/or liquid-liquid extraction solvents (e.g., acetonitrile, hexane, isopropanol).

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup).

-

HPLC system with a C18 reverse-phase column.

-

Fluorescence detector (with post-column zinc reduction) or a tandem mass spectrometer (LC-MS/MS).

Procedure:

-

Sample Preparation:

-

Add the internal standard to the biological sample.

-

Perform protein precipitation using an organic solvent like acetonitrile.

-

Perform liquid-liquid extraction using a solvent like hexane to isolate the lipid-soluble vitamins.

-

For cleaner samples, an optional SPE step can be included.

-

-

Evaporation and Reconstitution: Evaporate the organic extract to dryness and reconstitute the residue in the mobile phase.

-

HPLC Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Separate the analytes using a suitable mobile phase gradient.

-

-

Detection:

-

Fluorescence Detection: After separation, the column effluent passes through a post-column reactor containing zinc particles to reduce the quinone forms of vitamin K to their fluorescent hydroquinone forms, which are then detected.

-

Mass Spectrometry Detection: The analytes are ionized and detected by a mass spectrometer, providing high sensitivity and specificity.

-

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard.

Mandatory Visualizations

Caption: The Vitamin K Cycle and its inhibition by warfarin.

Caption: Workflow of Gamma-Glutamyl Carboxylation.

Caption: Experimental Workflow for VKOR Activity Assay.

Conclusion

The conversion of vitamin K1 to its epoxide is a fundamental biochemical reaction with profound physiological consequences. As the driving force behind the γ-glutamylation of a select group of proteins, this process is central to the regulation of blood coagulation, the maintenance of bone health, and the prevention of ectopic calcification. A thorough understanding of the enzymes involved, their kinetics, and the functional outcomes of their activity is paramount for the development of novel therapeutics targeting a range of human diseases, from thrombotic disorders to osteoporosis and cardiovascular disease. The data, protocols, and visualizations presented in this guide offer a foundational resource for researchers and drug development professionals to further explore the intricacies of the vitamin K cycle and its vital role in human physiology.

References

- 1. γ-Glutamyl carboxylase mutations differentially affect the biological function of vitamin K-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of vitamin K–dependent carboxylase mutations that cause bleeding and nonbleeding disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GGCX gamma-glutamyl carboxylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular and biochemical approaches to define GGCX carboxylation of vitamin K-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. ashpublications.org [ashpublications.org]

- 11. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]

- 12. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stereochemistry of Vitamin K1 2,3-Epoxide Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the stereochemistry of Vitamin K1 2,3-epoxide, a critical intermediate in the vitamin K cycle. The document outlines the synthesis, separation, and characterization of its isomers, presenting key quantitative data and detailed experimental protocols to support research and development in areas related to coagulation, bone metabolism, and anticoagulant drug design.

Introduction: The Significance of Vitamin K1 2,3-Epoxide Stereochemistry

Vitamin K1, also known as phylloquinone, is an essential fat-soluble vitamin crucial for the post-translational modification of several proteins involved in blood coagulation and metabolic pathways in bone and other tissues.[1] The biological activity of vitamin K is intrinsically linked to the vitamin K cycle, a series of enzymatic reactions that recycle the vitamin, allowing a single molecule to be used multiple times.[2]

A key step in this cycle is the oxidation of vitamin K hydroquinone (B1673460) to Vitamin K1 2,3-epoxide, which occurs concurrently with the carboxylation of glutamate (B1630785) residues on vitamin K-dependent proteins.[2] This epoxide is then reduced back to vitamin K quinone by the enzyme vitamin K epoxide reductase (VKOR), the target of widely used anticoagulant drugs like warfarin.[3][4]

The epoxide of Vitamin K1 possesses two stereocenters at the C2 and C3 positions of the naphthoquinone ring, giving rise to a pair of enantiomers: the (+)- and (-)-forms.[5] Understanding the synthesis, separation, and differential biological activity of these stereoisomers is paramount for a detailed mechanistic understanding of the vitamin K cycle and for the development of novel therapeutics targeting this pathway. This guide provides the technical details necessary for researchers to delve into the stereochemistry of these important molecules.

The Vitamin K Cycle: The Central Role of the 2,3-Epoxide

The vitamin K cycle is a critical pathway for maintaining hemostasis. Vitamin K quinone is first reduced to its active hydroquinone form (KH2). This hydroquinone acts as a cofactor for γ-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamic acid (Glu) residues to γ-carboxyglutamic acid (Gla) on various clotting factors. During this reaction, KH2 is oxidized to Vitamin K1 2,3-epoxide (KO). The cycle is completed by the enzyme Vitamin K epoxide reductase (VKOR), which reduces KO back to the quinone form, making it available for another round of reduction and carboxylation.[6][7]

Synthesis and Separation of Vitamin K1 2,3-Epoxide Isomers

While detailed protocols for the stereospecific synthesis of individual Vitamin K1 2,3-epoxide enantiomers are not widely available in published literature, a racemic mixture can be prepared by the epoxidation of Vitamin K1. The resulting mixture contains both the cis and trans diastereomers with respect to the phytyl chain, as well as the (+)- and (-)-enantiomers of the epoxide ring.

General Epoxidation of Vitamin K1 (Conceptual Protocol)

The epoxidation of the electron-deficient double bond in the naphthoquinone ring of Vitamin K1 can be achieved using various oxidizing agents. A common method for the epoxidation of α,β-unsaturated ketones is the use of hydrogen peroxide under basic conditions.

Materials:

-

Vitamin K1 (phylloquinone)

-

Ethanol or similar solvent

-

Hydrogen peroxide (30%)

-

Sodium carbonate or other suitable base

-

Dichloromethane or other extraction solvent

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for chromatography

Procedure:

-

Dissolve Vitamin K1 in a suitable solvent such as ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen peroxide and a base (e.g., sodium carbonate) to the reaction mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium sulfite (B76179) solution).

-

Extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting crude product using silica gel column chromatography to isolate the Vitamin K1 2,3-epoxide.

Chromatographic Separation of Isomers

The separation of the various isomers of Vitamin K1 and its epoxide is typically achieved using normal-phase high-performance liquid chromatography (NP-HPLC).

This protocol is adapted from established pharmacopoeial methods for the analysis of Vitamin K1 and its related compounds.[8]

Instrumentation and Conditions:

-

HPLC System: A system equipped for normal-phase chromatography, such as a Thermo Scientific Vanquish Core HPLC system.[2]

-

Column: Hypersil Silica, 5 µm particle size.

-

Mobile Phase: Heptane with small amounts of polar modifiers (e.g., diisopropyl ether and octanol). A typical composition is heptane, diisopropyl ether, and octanol (B41247) in a ratio of approximately 1000:3.33:0.7.[2]

-

Flow Rate: 0.4 - 0.8 mL/min.[2]

-

Detection: UV at 254 nm.

-

Column Temperature: Ambient.

Procedure:

-

System Preparation: If the HPLC system is typically used for reversed-phase applications, it must be thoroughly flushed and prepared for normal-phase solvents to avoid contamination and damage to components.[2]

-

Column Equilibration: This is a critical step for reproducible results in NP-HPLC. Equilibrate the silica column with the mobile phase at a low flow rate (e.g., 0.4 mL/min) for an extended period, typically at least 2 hours or until stable retention times are achieved. Inadequate equilibration can lead to inconsistent results, including a reversal in the elution order of trans-epoxy Vitamin K1 and trans-Vitamin K1.

-

Sample Preparation: Dissolve the synthesized epoxide mixture in the mobile phase. A typical concentration for analysis is in the range of 70-200 µg/mL.

-

Injection and Analysis: Inject the sample onto the equilibrated column and acquire the chromatogram. The typical elution order is cis-Vitamin K1, followed by trans-epoxy Vitamin K1, and then trans-Vitamin K1.

Data Presentation:

| Compound | Typical Retention Time (min) on Hypersil Silica |

| cis-Vitamin K1 | ~20.5 |

| trans-epoxy Vitamin K1 | ~22.4 |

| trans-Vitamin K1 | ~23.8 |

Note: Retention times are highly dependent on the specific column, mobile phase composition, and equilibration state.

Characterization of Stereoisomers

The structural elucidation and characterization of the separated isomers rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy